Fluorescin

Vue d'ensemble

Description

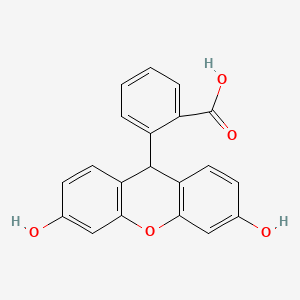

La fluorescéine est un composé organique et un colorant basé sur le motif structural tricyclique xanthene, appartenant formellement à la famille des colorants triarylméthaniques . Elle est largement utilisée comme traceur fluorescent pour de nombreuses applications en raison de ses propriétés de fluorescence intenses. La fluorescéine se présente sous la forme d'une poudre rouge foncé/orange, légèrement soluble dans l'eau et l'alcool . La couleur de ses solutions aqueuses varie avec le pH, apparaissant verte par réflexion et orange par transmission .

Mécanisme D'action

Target of Action

Fluorescein is primarily used as a diagnostic tool in the field of ophthalmology and optometry . It is a dye used in angiography or angioscopy of the iris and retina . The primary targets of fluorescein are the tissues of the eye, particularly the cornea and the retina .

Mode of Action

Fluorescein is a fluorescent compound that responds to electromagnetic radiation and light between the wavelengths of 465 to 490 nm and fluoresces, i.e., emits light at wavelengths of 520 to 530 nm . This property allows it to be used as a diagnostic aid in identifying corneal injuries and corneal trauma .

Biochemical Pathways

Fluorescein doesn’t directly interact with biochemical pathways. Instead, it serves as a fluorescent probe that can be used to study important physiological and pathological processes at the cellular level . It is used to visualize and document choroidal and retinal blood flow .

Pharmacokinetics

The pharmacokinetics of fluorescein are favorable for intraoperative use, with rapid distribution to tissues within 10 minutes . It has a plasma half-life of 23.5 minutes, and overall systemic clearance of 500 mg of fluorescein occurs in 2 to 3 days . After intravenous administration, fluorescein sodium fluorescence can be visualized utilizing a surgical microscope equipped with a fluorescent filter system .

Result of Action

The result of fluorescein’s action is the production of a yellow-green fluorescence that can be used to demarcate the vascular area under observation, distinguishing it from adjacent areas . This fluorescence provides information about the integrity of the blood—retinal barrier, the fine details of the retinal pigment epithelium (RPE), and a glimpse of associated systemic pathology .

Action Environment

The spectral properties of fluorescein are dependent on the pH of the solution . It appears yellow-green in normal tear film and bright green in a more alkaline medium, such as the aqueous humor . Therefore, the action, efficacy, and stability of fluorescein can be influenced by the pH of the environment in which it is used .

Analyse Biochimique

Biochemical Properties

Fluorescein plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various biomolecules, including proteins, nucleic acids, and lipids, through covalent and non-covalent interactions. One of the most common derivatives, fluorescein isothiocyanate, is used to label proteins and antibodies, allowing researchers to track and visualize these molecules in complex biological systems. Fluorescein’s fluorescence is pH-dependent, with maximum fluorescence observed at a pH range of 5 to 9 . This property makes it useful for studying pH changes in biological environments.

Cellular Effects

Fluorescein is widely used in cellular biology to label and track cells in fluorescence microscopy applications. The isothiocyanate derivative of fluorescein is often conjugated to antibodies, enabling the visualization of specific proteins within cells . Fluorescein can influence cell function by altering the fluorescence properties of labeled molecules, which can affect cell signaling pathways, gene expression, and cellular metabolism. For example, fluorescein-labeled antibodies can be used to study the distribution and dynamics of cell surface receptors, providing insights into cellular signaling mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein can change over time due to factors such as stability and degradation. Fluorescein is relatively stable under normal laboratory conditions, but its fluorescence can diminish over time due to photobleaching, a process where prolonged exposure to light causes the dye to lose its fluorescence . In in vitro and in vivo studies, fluorescein’s long-term effects on cellular function can be monitored using fluorescence microscopy and other imaging techniques. Researchers have observed that fluorescein can be used to track dynamic processes such as cell migration and protein trafficking over extended periods.

Dosage Effects in Animal Models

The effects of fluorescein can vary with different dosages in animal models. At low doses, fluorescein is generally well-tolerated and does not exhibit significant toxicity. At high doses, fluorescein can cause adverse effects such as tissue irritation and allergic reactions . In animal studies, researchers have observed threshold effects where the fluorescence intensity and distribution of fluorescein are dose-dependent. These studies help determine the optimal dosage for specific applications, ensuring that the dye provides sufficient fluorescence without causing harm to the animals.

Metabolic Pathways

Fluorescein is involved in various metabolic pathways, primarily through its role as a fluorescent probe. In cells, fluorescein can be hydrolyzed by esterases to produce fluorescein diacetate, a non-fluorescent compound that can diffuse across cell membranes . Once inside the cell, fluorescein diacetate is converted back to fluorescein by intracellular esterases, resulting in fluorescence. This property makes fluorescein useful for assessing cell viability and metabolic activity in various assays.

Transport and Distribution

Fluorescein is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. In the central nervous system, fluorescein can cross the blood-brain barrier and the blood-cerebrospinal fluid barrier, facilitated by multidrug resistance-associated proteins . These transporters play a crucial role in the distribution of fluorescein, ensuring that it reaches its target sites within the brain and other tissues. The distribution of fluorescein can be influenced by factors such as pH, ionic strength, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of fluorescein is often determined by its conjugation to specific targeting molecules. For example, fluorescein-labeled antibodies can be used to visualize the localization of proteins within different cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . Fluorescein can also be targeted to specific organelles using signal peptides or post-translational modifications that direct the dye to its intended location. This targeted localization allows researchers to study the distribution and dynamics of biomolecules within cells, providing valuable insights into cellular function and organization.

Méthodes De Préparation

La fluorescéine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction de l'anhydride phtalique avec le résorcinol en présence d'un catalyseur de chlorure de zinc . Une autre méthode utilise l'acide méthanesulfonique comme catalyseur . La production industrielle implique souvent le chauffage de l'anhydride phtalique et du résorcinol sur un catalyseur de zinc, ce qui entraîne la cristallisation de la fluorescéine sous forme de poudre rouge foncé avec un point de fusion compris entre 314° et 316°C .

Analyse Des Réactions Chimiques

La fluorescéine subit diverses réactions chimiques, notamment :

Oxydation : La fluorescéine peut être oxydée pour former des dérivés de la fluorescéine tels que l'éosine Y par bromation.

Réduction : Elle peut être réduite pour former de la leucofluorescéine, un composé incolore qui peut être réoxydé en fluorescéine.

Substitution : La fluorescéine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle, pour former divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent le brome pour l'oxydation et des agents réducteurs comme le dithionite de sodium pour la réduction . Les principaux produits formés à partir de ces réactions comprennent l'éosine Y et la leucofluorescéine .

Applications De Recherche Scientifique

La fluorescéine a une large gamme d'applications en recherche scientifique :

Médecine : En ophtalmologie, le sodium fluorescéinate est utilisé dans des procédures diagnostiques telles que l'angiographie à la fluorescéine pour visualiser les vaisseaux sanguins de la rétine.

Mécanisme d'action

La fluorescéine exerce ses effets grâce à sa capacité à fluorescer lorsqu'elle est exposée à une lumière comprise entre 465 et 490 nm, émettant une lumière à des longueurs d'onde comprises entre 520 et 530 nm . Cette fluorescence est due à l'excitation des électrons dans la molécule de fluorescéine, qui retournent ensuite à leur état fondamental, émettant de la lumière au cours du processus . Cette propriété fait de la fluorescéine un outil efficace pour visualiser et tracer diverses substances dans des applications scientifiques et médicales .

Comparaison Avec Des Composés Similaires

La fluorescéine est souvent comparée à d'autres colorants fluorescents tels que :

Éosine Y : Un colorant rouge dérivé de la fluorescéine par bromation.

FITC (isothiocyanate de fluorescéine) : Un dérivé de la fluorescéine utilisé pour le marquage des protéines et des anticorps.

La fluorescéine est unique en raison de sa fluorescence intense, de sa polyvalence dans diverses applications et de sa capacité à changer de couleur avec le pH, ce qui en fait un outil précieux dans les domaines de la recherche et de l'industrie .

Activité Biologique

Fluorescein, a synthetic organic compound with significant applications in medical imaging and biological research, exhibits a range of biological activities that make it valuable in various clinical settings. This article explores the biological activity of fluorescein, focusing on its mechanisms, applications in surgery, and potential side effects based on diverse sources.

Fluorescein is a fluorescent dye that emits bright green fluorescence when exposed to ultraviolet light. Its chemical structure allows for effective binding to proteins and other biomolecules, which enhances its utility in imaging techniques. The mechanism of action primarily involves its ability to accumulate in areas where the blood-brain barrier (BBB) is compromised, allowing for improved visualization of tissues during surgical procedures.

1. Fluorescein-Guided Surgery

Fluorescein has been extensively used in neurosurgery, particularly for the resection of high-grade gliomas. A study involving 279 patients demonstrated that fluorescein-guided surgery significantly improved the visualization of tumors, leading to higher rates of complete resection (91.4% success rate) without adverse reactions related to the dye administration .

Table 1: Summary of Fluorescein-Guided Surgery Outcomes

| Parameter | Result |

|---|---|

| Total Patients | 279 |

| Complete Resection Rate | 91.4% |

| Adverse Reactions | None reported |

| Sensitivity in Tumor Detection | 80.8% |

| Specificity in Tumor Detection | 79.1% |

The use of fluorescein allows surgeons to distinguish between tumor and healthy tissue effectively, which is crucial for maximizing tumor removal while minimizing damage to surrounding healthy brain tissue.

2. Use in Angiography

Fluorescein is also employed in fluorescein angiography (FA), a technique used to visualize blood flow in the retina and choroid. This application is particularly beneficial in diagnosing conditions such as diabetic retinopathy and retinal vascular occlusions . Despite its widespread use, some unusual side effects have been reported, including transient skin fluorescence and discoloration .

Case Study: Unusual Fluorescence Reaction

A notable case involved a patient who exhibited extensive skin fluorescence following fluorescein administration during a surgical procedure for moyamoya syndrome. The patient experienced no adverse symptoms beyond the unusual skin discoloration, which resolved within days . This highlights the importance of monitoring patients for atypical reactions post-administration.

Comparative Studies

Research comparing fluorescein with other imaging agents like 5-aminolevulinic acid (5-ALA) has shown that while both agents are effective, fluorescein may offer advantages in terms of cost-effectiveness and ease of use . A comparative analysis indicated that fluorescein achieved a complete tumor removal rate of 63% compared to 52% for 5-ALA, although statistical significance was not reached (p = 0.17) .

Safety Profile and Side Effects

While fluorescein is generally regarded as safe, there are documented side effects associated with its use:

- Mild Reactions: Nausea, vomiting, and skin discoloration.

- Severe Reactions: Anaphylaxis has been reported but is rare; careful monitoring during administration is recommended .

Table 2: Reported Side Effects of Fluorescein

| Side Effect | Frequency |

|---|---|

| Nausea | Common |

| Skin Discoloration | Occasional |

| Anaphylaxis | Rare |

Propriétés

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,19,21-22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURGITYSBWUQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075430 | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid; [Merck Index] | |

| Record name | Fluorescin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

518-44-5 | |

| Record name | Fluorescin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorescin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzoic acid, 2-(3,6-dihydroxy-9H-xanthen-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,6-dihydroxyxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES5WQ31089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of fluorescein?

A1: Fluorescein has the molecular formula C20H12O5 and a molecular weight of 332.31 g/mol.

Q2: What are the characteristic spectroscopic properties of fluorescein?

A2: Fluorescein exhibits strong absorbance in the blue region of the visible spectrum and emits bright green fluorescence, particularly under ultraviolet (UV) irradiation. [, , , , ] The exact wavelengths for maximum absorbance and emission may vary slightly depending on the solvent and pH. [, ]

Q3: Is fluorescein compatible with fixatives commonly used in biological samples?

A3: Conventional fluorophores like fluorescein and luminol, commonly used for fingerprint visualization, have limitations due to their incompatibility with fixatives. Their oxidation products are soluble and diffuse away, leading to a loss of fingerprint detail. []

Q4: How does fluorescein perform under acidic conditions?

A4: The fluorescence of fluorescein, similar to other standard fluorophores, is quenched in acidic media. []

Q5: How is fluorescein used to study biological barriers?

A5: Fluorescein serves as a valuable tool in investigating the permeability of biological barriers. Studies using albino rabbits have demonstrated its use in assessing the hemolabyrinthine, liquor, and ophthalmic barriers. [] Researchers can track the movement of fluorescein across these barriers, providing insights into their function and integrity.

Q6: Can fluorescein be used to visualize specific cells or structures within biological samples?

A6: Yes, fluorescein can be coupled with other molecules like antibodies or peptides to target specific cells or structures. For example, a study used a liposome conjugated with fluorescein and a ligand specific for hepatocytes to demonstrate targeted delivery to liver cells in mice. []

Q7: How is fluorescein employed in ophthalmology?

A7: In ophthalmology, fluorescein is used in a diagnostic procedure called fluorescein angiography. This technique involves injecting a fluorescein solution intravenously. As the dye circulates through the eye's blood vessels, it illuminates them, allowing ophthalmologists to capture images and assess blood flow and identify any abnormalities in the retina and other structures at the back of the eye. [, , ]

Q8: What is the thread lacrimation test, and how does it utilize fluorescein?

A8: The thread lacrimation test, developed as an alternative to the Schirmer's test, evaluates tear production to assess facial nerve function. A cotton thread dyed with 10% fluorescein is placed in the lower eyelid. The extent of fluorescein migration along the thread correlates with tear production. [] This test is particularly useful in patients with facial paralysis.

Q9: Can fluorescein be used to detect bacterial contamination?

A9: Yes, certain bacteria, like Pseudomonas aeruginosa, produce a fluorescent pigment called pyoverdine (also known as fluorescein) under specific conditions. This property allows for the detection of Pseudomonas aeruginosa contamination on culture plates using UV light. [, , , ]

Q10: How does fluorescein contribute to research on Helicobacter pylori infection?

A10: Fluorescein-aided confocal laser endomicroscopy (CLE) has emerged as a valuable tool in diagnosing Helicobacter pylori infection. [] When administered during endoscopy, fluorescein leaks into damaged gastric mucosa, highlighting areas of inflammation associated with H. pylori. This real-time imaging technique assists in identifying areas for biopsy and assessing the severity of infection.

Q11: Can fluorescein be encapsulated in drug delivery systems?

A11: Yes, fluorescein can be encapsulated within various drug delivery systems, such as liposomes, to track their distribution and target specific tissues or cells. [] The fluorescence emitted by fluorescein allows researchers to monitor the delivery system's movement and release of its cargo in vitro and in vivo.

Q12: What analytical techniques are commonly used to detect and quantify fluorescein?

A12: Several analytical techniques are available to detect and quantify fluorescein. These include fluorescence spectroscopy, which measures the fluorescence intensity as a function of wavelength, and high-performance liquid chromatography (HPLC), which separates and quantifies fluorescein in complex mixtures. [, , , ]

Q13: What is flow cytometry, and how is fluorescein used in this technique?

A13: Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. Fluorescein, when conjugated to antibodies or other probes, can be used to label specific cell surface markers or intracellular molecules. [, ] As cells pass through a laser beam, the fluorescent signal is detected and analyzed, providing information about the cell's size, granularity, and the expression levels of the targeted molecules.

Q14: What is the environmental impact of fluorescein?

A14: While fluorescein is generally considered non-toxic at low concentrations, its release into the environment, especially in large quantities, raises concerns about potential ecological effects. [] Research on the biodegradability of fluorescein and its impact on aquatic organisms is crucial for assessing its environmental risk and developing appropriate waste management strategies.

Q15: What resources are available to support research on fluorescein?

A15: Numerous research infrastructures and resources are available to support fluorescein research. These include online databases with spectroscopic data, chemical suppliers providing high-purity fluorescein and its derivatives, and specialized laboratories equipped for fluorescence imaging and analysis. []

Q16: What are some historical milestones in the use of fluorescein?

A16: The discovery and initial characterization of fluorescein in the 19th century marked a significant milestone. [] Subsequent development of techniques like fluorescein angiography in the mid-20th century revolutionized ophthalmology. [, , ] Ongoing research continues to uncover new applications and derivatives of fluorescein, further solidifying its importance in diverse scientific disciplines. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.